Potassium trifluoro[(3-fluorophenyl)methyl]boranuide
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Overview
Description
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is an organoboron compound with the molecular formula C7H6BF4K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide can be synthesized through the reaction of 3-fluorobenzylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of 3-fluorobenzylboronic acid: This can be achieved through the borylation of 3-fluorobenzyl halides using a palladium catalyst.
Formation of this compound: The 3-fluorobenzylboronic acid is then reacted with potassium bifluoride to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production methods for potassium (3-fluorobenzyl)trifluoroborate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide primarily undergoes nucleophilic substitution reactions. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of potassium (3-fluorobenzyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
Uniqueness
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide is unique due to the presence of the fluorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
potassium;trifluoro-[(3-fluorophenyl)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFYDJPNPDLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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